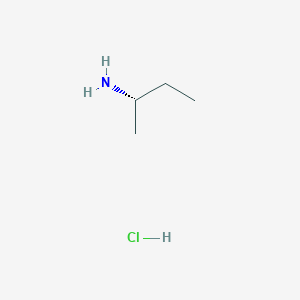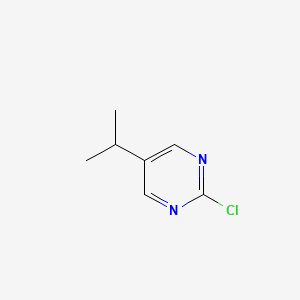
4-Chloro-5-ethylpyrimidine
Vue d'ensemble
Description
4-Chloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for 4-Chloro-5-ethylpyrimidine is the same as its common name . The InChI code is 1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3 .It is stored in a refrigerator and shipped at room temperature . It is a liquid at room temperature .
Applications De Recherche Scientifique
Pharmacology: Synthesis of Therapeutic Agents
4-Chloro-5-ethylpyrimidine: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure serves as a scaffold for the development of molecules with potential therapeutic effects. For instance, derivatives of pyrimidine have been explored for their antiviral, antibacterial, and anticancer properties. The chloro and ethyl groups on the pyrimidine ring can undergo further chemical transformations, allowing for the creation of diverse compounds tailored for specific biological targets .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic chemistry, 4-Chloro-5-ethylpyrimidine is utilized as a building block for the construction of more complex heterocyclic compounds. Its reactivity enables it to participate in various organic reactions, such as Suzuki coupling and nucleophilic substitution, leading to the formation of a wide array of pyrimidine derivatives. These derivatives are crucial for the synthesis of natural products, pharmaceuticals, and agrochemicals .
Material Science: Precursors for Advanced Materials
The compound’s utility extends to material science, where it can be used to synthesize novel materials with unique properties. For example, pyrimidine derivatives can be incorporated into polymers to enhance thermal stability or electronic properties, making them suitable for use in high-performance plastics, coatings, and electronic devices .
Analytical Chemistry: Chromatographic Standards
4-Chloro-5-ethylpyrimidine: can serve as a standard or reference compound in analytical methods such as chromatography. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical procedures, ensuring accuracy and precision in the measurement of chemical substances .
Biochemistry: Probes for Enzymatic Studies
In biochemistry, pyrimidine derivatives, including 4-Chloro-5-ethylpyrimidine , are often used as probes or inhibitors in enzymatic studies. They can bind to enzymes’ active sites, providing insights into enzyme mechanisms and aiding in the discovery of new drugs. Their interactions with biomolecules can be studied to understand metabolic pathways and disease processes .
Industrial Applications: Chemical Manufacturing
Lastly, 4-Chloro-5-ethylpyrimidine finds its use in various industrial applications, particularly in the manufacturing of chemicals where it acts as an intermediate. Its role in the synthesis of dyes, resins, and other industrial chemicals is significant due to its reactivity and the ability to introduce functional groups that impart desired properties to the end products .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMJUBGNHBJUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601562 | |
| Record name | 4-Chloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-ethylpyrimidine | |
CAS RN |
54128-01-7 | |
| Record name | 4-Chloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)





